molecular formula C18H14ClN3O3 B289291 N-(4-chloro-2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide

N-(4-chloro-2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide

Cat. No. B289291
M. Wt: 355.8 g/mol
InChI Key: FNWYQKHMQWKDMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as the CFTR inhibitor, as it inhibits the cystic fibrosis transmembrane conductance regulator protein. In

Mechanism of Action

The mechanism of action of N-(4-chloro-2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide involves the inhibition of the cystic fibrosis transmembrane conductance regulator protein. This protein is responsible for regulating the transport of chloride ions across cell membranes. By inhibiting this protein, N-(4-chloro-2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide reduces the transport of chloride ions, leading to a decrease in mucus production in the lungs.
Biochemical and Physiological Effects:
N-(4-chloro-2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide has various biochemical and physiological effects. It has been shown to reduce mucus production in the lungs, making it a potential treatment for cystic fibrosis. It has also been shown to inhibit the growth of cancer cells, making it a potential treatment for cancer. Additionally, it has been shown to reduce blood pressure, making it a potential treatment for hypertension.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chloro-2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide in lab experiments is its ability to inhibit the cystic fibrosis transmembrane conductance regulator protein. This makes it a valuable tool in the study of cystic fibrosis. Additionally, its ability to inhibit the growth of cancer cells makes it a valuable tool in cancer research. One limitation of using N-(4-chloro-2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide in lab experiments is its potential toxicity. Care must be taken to ensure that it is used safely.

Future Directions

There are several future directions for the study of N-(4-chloro-2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide. One future direction is the development of more effective CFTR inhibitors for the treatment of cystic fibrosis. Additionally, further research into the potential use of N-(4-chloro-2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide in cancer treatment is warranted. Finally, further research into the potential use of N-(4-chloro-2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide in the treatment of hypertension is also needed.

Synthesis Methods

The synthesis method for N-(4-chloro-2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide involves multiple steps. The first step involves the reaction of 4-chloro-2-nitroaniline with pyridine-3-carboxaldehyde to form 4-chloro-2-{[(3-pyridinylmethyl)amino]nitro}phenyl)-2-furamide. The second step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The final step involves the reaction of the amino group with phosgene to form N-(4-chloro-2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide.

Scientific Research Applications

N-(4-chloro-2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide has various scientific research applications. It is commonly used as a CFTR inhibitor in the study of cystic fibrosis. Additionally, it has been shown to inhibit the growth of cancer cells and has potential applications in cancer treatment. It has also been used in the study of hypertension and has shown promise in the treatment of this condition.

properties

Molecular Formula

C18H14ClN3O3

Molecular Weight

355.8 g/mol

IUPAC Name

N-[4-chloro-2-(pyridin-3-ylmethylcarbamoyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C18H14ClN3O3/c19-13-5-6-15(22-18(24)16-4-2-8-25-16)14(9-13)17(23)21-11-12-3-1-7-20-10-12/h1-10H,11H2,(H,21,23)(H,22,24)

InChI Key

FNWYQKHMQWKDMF-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CNC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CO3

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.